2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Description
The compound “2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a sulfonyl group attached to the piperazine ring, a methoxy group, and a chloro group attached to a phenyl ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP) was achieved by conjugating chloroacetylated derivative of 1- with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring provides a basic center, the sulfonyl group is a good leaving group, and the methoxy and chloro groups on the phenyl ring can direct further chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo reactions with electrophiles, the sulfonyl group could be displaced by nucleophiles, and the phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl group and the basic piperazine ring could make the compound soluble in polar solvents .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, in a manner similar to other ligands for these receptors
Biochemical Pathways
Given its target, it is likely involved in the pathways related to the function of alpha1-adrenergic receptors, which include the contraction of smooth muscles in various parts of the body .
Pharmacokinetics
A study on structurally similar compounds suggests that they exhibit an acceptable pharmacokinetic profile .
Result of Action
Given its target, it is likely that the compound affects the contraction of smooth muscles in various parts of the body, potentially influencing conditions related to these muscles .
Properties
IUPAC Name |
2-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHEHKTSRTUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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